molecular formula C17H17NO4 B4396052 N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4396052
M. Wt: 299.32 g/mol
InChI Key: ZTOIDQBTZODFHH-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-20-14-6-4-3-5-13(14)18-17(19)12-7-8-15-16(11-12)22-10-9-21-15/h3-8,11H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIDQBTZODFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxyphenylamine with a suitable benzodioxine precursor in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but initial findings suggest its involvement in pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamide Derivatives ()

Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkyl/aralkyl derivatives (e.g., 5a-e ) replace the carboxamide group with sulfonamide linkages. Key differences include:

  • Biological Activity :
    • Antibacterial Activity : Compound 5a (N-(2-bromoethyl)-derivative) showed IC₅₀ values of 9.22–9.66 µg/mL against E. coli and S. typhi, comparable to ciprofloxacin (MIC: 8.01 µg/mL) .
    • Lipoxygenase Inhibition : 5c (3-phenylpropyl-substituted) and 5e (4-chlorobenzyl-substituted) exhibited IC₅₀ values of 85.79 mM and 89.32 mM, respectively, though weaker than the standard Baicalein (22.41 mM) .
Carboxamide Derivatives ()
  • N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): Incorporation of a benzothiazole moiety (polarizable sulfur atom) could improve interactions with enzymes like α-glucosidase or kinases.
  • N-[4-(4-Morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): The morpholine ring enhances solubility and may modulate GPCR or kinase targets.
Anti-Diabetic Carboxamides ()

Compounds such as 7i and 7k demonstrated moderate α-glucosidase inhibition (IC₅₀: 81–86 µM vs. acarbose: 37 µM). The carboxamide group here facilitates hydrogen bonding with the enzyme’s active site, though substituents on the phenyl ring (e.g., halogens) are critical for potency.

Key Observations :
  • Substituent Flexibility : Alkyl/aralkyl groups (e.g., bromoethyl, chlorobenzyl) enhance antibacterial activity, while aromatic rings (e.g., biphenyl, benzothiazole) improve enzyme inhibition.
  • Scaffold Hopping (): The benzodioxin scaffold is adaptable for diverse targets (e.g., PD-1/PD-L1 inhibitors), suggesting that N-(2-ethoxyphenyl)-...carboxamide could be repurposed for immunomodulation.

Pharmacological Considerations

  • Metabolic Stability : Ether linkages (e.g., ethoxy) resist hydrolysis better than esters, suggesting longer half-life than compounds with labile groups (e.g., bromoethyl in 5a ).
  • Target Selectivity : Carboxamides may favor hydrogen bonding with proteases or kinases, whereas sulfonamides often target bacterial enzymes (e.g., dihydropteroate synthase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
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N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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